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molecular formula C11H8N2S B1627430 6-Thiophen-3-YL-1H-indazole CAS No. 281203-98-3

6-Thiophen-3-YL-1H-indazole

Cat. No. B1627430
M. Wt: 200.26 g/mol
InChI Key: PJVRVMTZHZABIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06380242B1

Procedure details

(237 mg, 71%); from 6-iodo-1H-indazole (403.5 mg, 1.65 mmol) and 3-thiopheneboronic acid (236.5 mg, 1.8 mmol).
Quantity
403.5 mg
Type
reactant
Reaction Step One
Quantity
236.5 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[N:7][NH:8]2)=[CH:4][CH:3]=1.[S:11]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12]1>>[S:11]1[CH:15]=[CH:14][C:13]([C:2]2[CH:10]=[C:9]3[C:5]([CH:6]=[N:7][NH:8]3)=[CH:4][CH:3]=2)=[CH:12]1

Inputs

Step One
Name
Quantity
403.5 mg
Type
reactant
Smiles
IC1=CC=C2C=NNC2=C1
Step Two
Name
Quantity
236.5 mg
Type
reactant
Smiles
S1C=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C=C(C=C1)C1=CC=C2C=NNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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